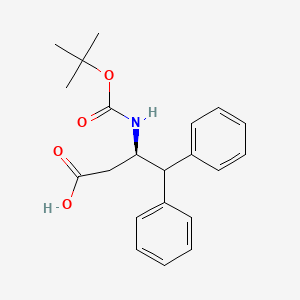

(R)-3-((tert-Butoxycarbonyl)amino)-4,4-diphenylbutanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4,4-diphenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4/c1-21(2,3)26-20(25)22-17(14-18(23)24)19(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17,19H,14H2,1-3H3,(H,22,25)(H,23,24)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLGVWWIOFMUJSK-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426646 | |

| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-4,4-diphenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332062-06-3 | |

| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-4,4-diphenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-3-((tert-Butoxycarbonyl)amino)-4,4-diphenylbutanoic acid synthesis

An In-depth Technical Guide to the Asymmetric Synthesis of (R)-3-((tert-Butoxycarbonyl)amino)-4,4-diphenylbutanoic acid

Introduction

This compound is a chiral β-amino acid of significant interest in medicinal chemistry and drug development. Its structure is characterized by a stereogenic center at the β-carbon (C3) and a sterically demanding quaternary carbon at the C4 position bearing two phenyl groups. This unique structural motif makes it a valuable building block for synthesizing complex, biologically active molecules and peptidomimetics. The tert-butoxycarbonyl (Boc) protecting group on the amine is standard in peptide synthesis, allowing for orthogonal deprotection strategies.

The enantioselective synthesis of this compound presents considerable challenges, primarily in the precise control of the C3 stereocenter and the efficient construction of the adjacent all-carbon quaternary center. This guide provides a detailed exploration of robust and field-proven synthetic strategies, focusing on the underlying chemical principles, step-by-step protocols, and the rationale behind experimental choices to empower researchers in their synthetic endeavors.

Core Synthetic Challenges

The successful synthesis of the target molecule hinges on overcoming two primary stereochemical and structural hurdles:

-

Asymmetric Induction: The paramount challenge is the installation of the amine functionality at the C3 position with a high degree of enantioselectivity to yield the desired (R)-enantiomer.

-

Quaternary Center Construction: The formation of the C4-diphenyl moiety requires methods that can accommodate significant steric bulk and efficiently create a tetrasubstituted carbon atom.

This guide will detail two principal and effective methodologies that address these challenges: Catalytic Asymmetric Conjugate Addition and Chiral Auxiliary-Mediated Amination .

Methodology I: Catalytic Asymmetric Conjugate Addition

This strategy represents a modern and highly efficient approach for establishing the C-N bond and the β-stereocenter in a single, atom-economical step. The core of this method is the 1,4-addition of a nitrogen nucleophile to an α,β-unsaturated ester precursor, catalyzed by a chiral transition metal complex.

Scientific Rationale & Mechanistic Insight

The enantioselectivity of the reaction is governed by the chiral environment created by the metal catalyst and its ligand. The catalyst coordinates to both the α,β-unsaturated ester and the nitrogen nucleophile, arranging them in a specific three-dimensional orientation within its chiral pocket. This conformation favors the nucleophilic attack on one of the two prochiral faces of the double bond, leading to the preferential formation of one enantiomer. Copper and rhodium complexes are frequently employed for such transformations.[1][2]

Experimental Workflow

The synthesis can be logically divided into three key stages: synthesis of the α,β-unsaturated precursor, the catalytic asymmetric conjugate addition, and the final hydrolysis to the target acid.

Caption: Workflow for Asymmetric Conjugate Addition.

Detailed Experimental Protocol

Stage 1: Synthesis of Ethyl 3,3-diphenylacrylate

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere (N₂), add diethyl (ethoxycarbonyl)methylphosphonate (1.05 eq) dropwise.

-

Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.

-

Re-cool the resulting clear solution to 0 °C and add a solution of benzophenone (1.0 eq) in anhydrous THF dropwise.

-

Stir the reaction at room temperature overnight.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired α,β-unsaturated ester.

Stage 2: Catalytic Asymmetric Conjugate Addition

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral catalyst components (e.g., Cu(OAc)₂ (5 mol%) and a chiral phosphine ligand like (R,S)-Josiphos (5.5 mol%)) in an anhydrous, degassed solvent such as toluene.

-

Add tert-butyl carbamate (1.2 eq) to the flask.

-

Add the previously synthesized ethyl 3,3-diphenylacrylate (1.0 eq).

-

Add a silane reducing agent, such as polymethylhydrosiloxane (PMHS) (2.0 eq), to the mixture.

-

Stir the reaction at the designated temperature (e.g., 25-40 °C) for 24-48 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, quench the reaction and work up by filtering through a pad of celite, concentrating the filtrate, and purifying by flash chromatography.

Stage 3: Saponification

-

Dissolve the purified Boc-protected β-amino ester from Stage 2 in a mixture of THF and water (e.g., 3:1 v/v).

-

Add lithium hydroxide monohydrate (LiOH·H₂O, 2-3 eq) and stir the mixture at room temperature until the starting material is consumed (monitor by TLC).

-

Remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., methyl tert-butyl ether) to remove any non-acidic impurities.

-

Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with cold 1 M HCl.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product, this compound.

Data Summary: Catalytic Conjugate Addition

| Step | Key Reagents & Conditions | Typical Yield | Enantiomeric Excess (ee) |

| Precursor Synthesis | NaH, Diethyl (ethoxycarbonyl)methylphosphonate, THF | 85-95% | N/A |

| Asymmetric Addition | Chiral Cu(I) or Rh(I) catalyst, Silane, Toluene | 70-90% | >95% |

| Saponification | LiOH, THF/H₂O, then HCl | >95% | No racemization |

Methodology II: Chiral Auxiliary-Mediated Asymmetric Amination

This classic and highly reliable approach utilizes a chiral auxiliary—a temporary, covalently bonded chiral molecule—to direct the stereochemical outcome of the amination step.[3] Evans' oxazolidinone auxiliaries are among the most effective and widely used for this purpose.[4]

Scientific Rationale & Mechanistic Insight

The principle of this method lies in substrate control.[3] The chiral auxiliary is first attached to the achiral substrate. The steric bulk of the auxiliary effectively shields one face of the molecule. When the substrate is converted to an enolate, the auxiliary directs its formation and subsequent reaction. An incoming electrophile can only approach from the less sterically hindered face, resulting in a highly diastereoselective transformation.[4] The final step involves the non-destructive cleavage of the auxiliary, which can often be recovered and reused, to reveal the enantiomerically enriched product.

Experimental Workflow

This synthesis proceeds through four main stages: coupling of the auxiliary, diastereoselective enolate amination, cleavage of the auxiliary, and final Boc protection.

Caption: Workflow for Chiral Auxiliary-Mediated Synthesis.

Detailed Experimental Protocol

Stage 1: Auxiliary Coupling

-

Dissolve 4,4-diphenylbutanoic acid (1.0 eq) in anhydrous CH₂Cl₂ at 0 °C under N₂.

-

Add triethylamine (Et₃N, 2.5 eq) followed by the dropwise addition of pivaloyl chloride (1.1 eq). Stir for 1 hour at 0 °C to form the mixed anhydride.

-

In a separate flask, dissolve the chiral auxiliary, (R)-4-benzyl-2-oxazolidinone (1.05 eq), in anhydrous THF and add it to a solution of n-butyllithium (1.0 eq) at -78 °C.

-

Cannulate the mixed anhydride solution into the lithiated auxiliary solution at -78 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Work up by adding saturated aqueous NH₄Cl, separating the layers, and extracting the aqueous phase with CH₂Cl₂.

-

Combine organic layers, wash with 1 M NaOH and brine, dry over MgSO₄, and purify by flash chromatography to yield the N-acyloxazolidinone.

Stage 2: Diastereoselective Amination

-

Dissolve the N-acyloxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C under N₂.

-

Add sodium bis(trimethylsilyl)amide (NaHMDS, 1 M in THF, 1.1 eq) dropwise to form the sodium enolate. Stir for 30-60 minutes.

-

Add a solution of an electrophilic azide source, such as 2,4,6-triisopropylbenzenesulfonyl azide (trisyl azide, 1.2 eq), in THF dropwise.

-

Stir at -78 °C for 2-4 hours, then quench the reaction by adding glacial acetic acid.

-

Warm to room temperature, reduce the azide intermediate in situ with a suitable reducing agent (e.g., by hydrogenation over Pd/C), and proceed to workup.

Stage 3: Auxiliary Cleavage

-

Dissolve the crude aminated product in a 3:1 mixture of THF and water, and cool to 0 °C.

-

Add 30% aqueous hydrogen peroxide (H₂O₂, 4.0 eq) followed by aqueous lithium hydroxide (LiOH, 0.8 M, 2.0 eq).

-

Stir vigorously at 0 °C for 2-4 hours.

-

Quench the excess peroxide by adding aqueous sodium sulfite (Na₂SO₃).

-

Concentrate the mixture to remove THF, then extract with CH₂Cl₂ to recover the chiral auxiliary.

-

The aqueous layer containing the lithium salt of the amino acid can be used directly in the next step.

Stage 4: Boc Protection

-

To the aqueous solution of the amino acid salt, add dioxane and a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.5 eq) in dioxane.

-

Add a base such as sodium bicarbonate (NaHCO₃) or triethylamine to maintain a basic pH (8-9).

-

Stir the biphasic mixture vigorously at room temperature overnight.

-

Perform an extractive workup as described in Methodology I (Stage 3, steps 3-7) to isolate the final product.

Data Summary: Chiral Auxiliary Method

| Step | Key Reagents & Conditions | Typical Yield | Diastereomeric Ratio (dr) |

| Auxiliary Coupling | Pivaloyl chloride, (R)-4-benzyl-2-oxazolidinone | 80-90% | N/A |

| Asymmetric Amination | NaHMDS, Trisylazide, THF, -78 °C | 75-85% | >98:2 |

| Auxiliary Cleavage | LiOH, H₂O₂, THF/H₂O | >90% (Auxiliary recovery >85%) | No racemization |

| Boc Protection | (Boc)₂O, Base | >95% | N/A |

Comparative Analysis of Synthetic Strategies

| Feature | Catalytic Asymmetric Conjugate Addition | Chiral Auxiliary-Mediated Synthesis |

| Overall Efficiency | Fewer steps, higher atom economy. | More steps, requires attachment and cleavage of auxiliary. |

| Stereocontrol | Depends on catalyst efficacy; can achieve >99% ee. | Excellent and reliable; >98% de is common. |

| Scalability | Highly suitable for large-scale synthesis due to low catalyst loading. | Less ideal for large scale due to stoichiometric use of expensive auxiliary. |

| Cost | High initial cost for chiral ligands/catalysts, but reusable. | High cost of auxiliary, though it is recoverable. |

| Key Advantage | Elegant, modern, and efficient for industrial applications. | Highly predictable, reliable, and robust for lab-scale synthesis. |

| Key Disadvantage | Requires careful optimization of catalyst and reaction conditions. | Generates more waste; lower overall atom economy. |

Conclusion

The synthesis of this compound is a challenging yet achievable goal for the modern organic chemist. Both catalytic asymmetric conjugate addition and chiral auxiliary-mediated amination represent powerful and validated pathways to this valuable molecule.

-

The catalytic approach is favored for its elegance, efficiency, and scalability, making it an attractive option for process chemistry and large-scale production, provided the investment in catalyst development and optimization is feasible.

-

The chiral auxiliary method offers unparalleled reliability and predictability, making it an excellent choice for laboratory-scale synthesis where high stereopurity and dependable results are the primary objectives.

The selection of the optimal synthetic route will ultimately depend on the specific project goals, available resources, and the desired scale of production. This guide provides the foundational knowledge and practical protocols for researchers to confidently pursue the synthesis of this and related chiral β-amino acids.

References

-

Organic Chemistry Portal. β-Amino Acid synthesis by C-C coupling. [Link]

- Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis – The Essentials. Wiley-VCH.

-

Organic Syntheses. (S)-3-(tert-BUTYLOXYCARBONYLAMINO)-4-PHENYLBUTANOIC ACID. [Link]

- Myers, J. K., & Jacobsen, E. N. (1999). Asymmetric Synthesis of β-Amino Acid Derivatives via Catalytic Conjugate Addition of Hydrazoic Acid to Unsaturated Imides. Journal of the American Chemical Society, 121(38), 8959–8960.

- Soloshonok, V. A., et al. (2020). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic acid. Molecules, 25(23), 5696.

- Davies, S. G., & Ichihara, O. (1991). Enantioselective synthesis of .beta.-amino acids. 2. Preparation of the like stereoisomers of 2-methyl- and 2-benzyl-3-aminobutanoic acid. The Journal of Organic Chemistry, 56(22), 6379–6383.

- Li, C., et al. (2022). Construction of a quaternary stereogenic center by asymmetric hydroformylation: a straightforward method to prepare chiral α-quaternary amino acids. Chemical Science, 13(24), 7215–7223.

- Singh, S., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Journal of Chemical and Pharmaceutical Research, 7(7), 848-860.

- Wang, D., et al. (2022). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration.

- Wang, Z., et al. (2019). Synthesis of Chiral β-Fluoroalkyl β-Amino Acid Derivatives via Palladium-Catalyzed Hydrogenation. The Journal of Organic Chemistry, 84(15), 9659–9668.

-

Wikipedia. Chiral auxiliary. [Link]

- Kumar, S., et al. (2023). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 62B(5), 629-634.

-

University of York. Asymmetric Synthesis. [Link]

- Liu, G., & Cui, X. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews, 39(5), 1656-1691.

- Feringa, B. L., et al. (2010). Recent advances in the catalytic asymmetric synthesis of beta-amino acids. Chemical Society Reviews, 39(5), 1656-1691.

- Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St.

-

Asymmetric Synthesis. (2020). Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. YouTube. [Link]

-

Ghosh, A. K. The Ghosh Laboratory: New Asymmetric Synthesis Research. Purdue University Department of Chemistry. [Link]

- Google Patents. (2021). CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid.

- Buchwald, S. L., et al. (2014). Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. Journal of the American Chemical Society, 136(12), 4546–4549.

- Riant, O., et al. (1995). Chiral auxiliaries for asymmetric synthesis: enantioselective addition of dialkylzincs to aldehydes catalyzed by chiral 1,2-disubstituted ferrocenyl amino alcohols. The Journal of Organic Chemistry, 60(22), 7357–7367.

- Hall, D. G., et al. (2015). Synthesis of Adjacent Quaternary Stereocenters by Catalytic Asymmetric Allylboration. Journal of the American Chemical Society, 137(34), 11042–11045.

- Gotor-Fernández, V., et al. (2020). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Molecules, 25(18), 4235.

-

Organic Syntheses. 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. [Link]

- Toste, F. D., & Douglas, C. J. (2007). Catalytic asymmetric synthesis of all-carbon quaternary stereocenters. Proceedings of the National Academy of Sciences, 104(33), 13207–13212.

- Google Patents. (2020). CN110683960A - Synthesis method of (R) -3-aminobutanol.

- Reddy, M. S., et al. (2017). Synthesis of (R)‐3‐(tert‐Butoxycarbonylamino)‐4‐(2,4,5‐trifluorophenyl)

- Waser, M., et al. (2020). Recent Progress in the Asymmetric Syntheses of α‐Heterofunctionalized (Masked) α‐ and β‐Amino Acid Derivatives. European Journal of Organic Chemistry, 2020(43), 6729-6743.

Sources

An In-Depth Technical Guide to the Physicochemical Properties of Perfluoropolyether CAS 69991-67-9

An important introductory note on chemical identity: The CAS number 160534-52-9, as specified in the topic, does not correspond to a readily available chemical substance in major databases. This guide therefore focuses on the closely related and commercially significant perfluoropolyether (PFPE) designated by CAS 69991-67-9 . This substance is identified as "1-Propene, 1,1,2,3,3,3-hexafluoro-, oxidized, polymd." and is widely recognized under trade names such as Fomblin® Y, Galden®, and Krytox®. It is presumed that this is the substance of interest for researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of the perfluoropolyether (PFPE) with CAS number 69991-67-9. This fluorinated polymer is renowned for its exceptional chemical inertness, high thermal stability, and excellent lubricating properties, making it a material of choice in extreme environments. This document delves into the fundamental chemistry of this polymer, offering insights into its synthesis via the anionic polymerization of hexafluoropropylene oxide. Furthermore, it presents detailed methodologies for its characterization using techniques such as Gel Permeation Chromatography (GPC), Thermogravimetric Analysis (TGA), and spectroscopic methods. This guide is intended to be a valuable resource for researchers and professionals working with or considering the use of this high-performance material.

Chemical Identity and Structure

Perfluoropolyethers are a class of fluoropolymers composed of carbon, fluorine, and oxygen atoms. The substance with CAS 69991-67-9 is a polymer derived from the polymerization of hexafluoropropylene oxide (HFPO). The "oxidized" descriptor in its chemical name indicates the presence of difluoromethylene oxide (-CF₂O-) units in addition to the primary repeating unit derived from HFPO.

The generalized structure consists of repeating units of perfluoropropylene oxide -[CF(CF₃)CF₂O]- and perfluoromethylene oxide -[CF₂O]-. The polymer chains are terminated with stable perfluoroalkyl groups, such as trifluoromethyl (CF₃-).

Caption: Generalized structure of Perfluoropolyether (CAS 69991-67-9).

Synthesis

The primary industrial synthesis of this perfluoropolyether is achieved through the fluoride-catalyzed anionic ring-opening polymerization of hexafluoropropylene oxide (HFPO)[1][2]. The process can also be initiated photochemically in the presence of oxygen[3].

The anionic polymerization is initiated by a fluoride ion (e.g., from CsF or KF), which attacks the epoxide ring of the HFPO monomer. This creates a perfluoroalkoxide anion that subsequently propagates by attacking further HFPO monomers[1][2]. The molecular weight of the resulting polymer can be controlled by adjusting reaction conditions such as temperature, monomer feed rate, and the ratio of monomer to initiator[2].

Caption: Workflow for the synthesis of perfluoropolyether.

Representative Synthesis Protocol

The following is a generalized protocol for the anionic polymerization of HFPO, based on literature descriptions[2][4]:

-

Initiator Preparation: An anionic initiator is prepared from cesium fluoride (CsF) and hexafluoropropylene oxide in a suitable solvent such as tetraethyleneglycol dimethylether (tetraglyme).

-

Reaction Setup: The polymerization is conducted in a high-pressure reactor equipped with a stirrer and temperature control. The reactor is charged with the initiator solution and any additional solvent.

-

Monomer Feed: Gaseous hexafluoropropylene oxide is fed into the reactor at a controlled rate. The reaction temperature is maintained at a specific setpoint, for example, -30°C.

-

Polymerization: The polymerization proceeds via the ring-opening mechanism. The reaction is typically carried out for several hours.

-

Termination: Upon completion, the reaction is terminated, often by the addition of a protic solvent or other quenching agent.

-

Purification: The resulting polymer is purified to remove unreacted monomer, initiator residues, and low molecular weight oligomers. This may involve filtration and vacuum distillation.

Physicochemical Properties

Perfluoropolyethers are typically colorless, odorless, and inert liquids. Their physical properties can vary significantly depending on the average molecular weight and the distribution of repeating units. The following table summarizes typical physicochemical properties for various grades of Fomblin® Y, a commercial example of this polymer.

| Property | Grade 06/6 | Grade 14/6 | Grade 25/6 | Units |

| Average Molecular Weight | 1,800 | 2,500 | 3,300 | amu |

| Density at 20°C | 1.88 | 1.89 | 1.90 | g/cm³ |

| Kinematic Viscosity at 20°C | 64 | 148 | 276 | cSt |

| Viscosity Index | 71 | 97 | 113 | - |

| Vapor Pressure at 25°C | 8 x 10⁻⁷ | 1 x 10⁻⁷ | 6 x 10⁻⁸ | torr |

| Pour Point | -50 | -45 | -35 | °C |

| Surface Tension at 20°C | 21 | 22 | 22 | dyne/cm |

| Refractive Index at 20°C | ~1.300 | ~1.300 | ~1.300 | - |

| Thermal Conductivity | ~0.07 | ~0.07 | ~0.07 | W/m·K |

Data compiled from commercial product datasheets.

Solubility

Perfluoropolyethers exhibit limited solubility in common organic solvents due to the high polarity of the C-F bond and the non-polar nature of the overall molecule. They are, however, soluble in highly fluorinated solvents.

-

Insoluble in: Water, alcohols, ethers, ketones, and hydrocarbons.

-

Soluble in: Perfluorinated solvents such as perfluorohexane, perfluorooctane, and hydrofluoroethers.

Chemical Stability and Reactivity

One of the most remarkable properties of perfluoropolyethers is their exceptional chemical inertness. They are resistant to most acids, bases, oxidizing agents, and reducing agents. However, they can be decomposed by Lewis acids and alkali metals at elevated temperatures.

Thermal Stability

Perfluoropolyethers exhibit excellent thermal stability, with decomposition temperatures generally above 290°C in the presence of oxygen. In inert atmospheres, they can be stable up to 350-400°C. The thermal stability can be influenced by the presence of impurities and the nature of the end-groups.

Experimental Protocols for Characterization

Molecular Weight Distribution by Gel Permeation Chromatography (GPC)

GPC is a crucial technique for determining the molecular weight distribution of polymers.

Caption: Workflow for GPC analysis of perfluoropolyether.

Protocol:

-

Sample Preparation: Prepare a dilute solution of the perfluoropolyether (typically 0.1-0.5% w/v) in a suitable fluorinated solvent (e.g., 1,1,2-trichlorotrifluoroethane or a hydrofluoroether). Ensure complete dissolution, which may require gentle agitation.

-

Instrumentation:

-

GPC System: A system equipped with a pump, injector, column oven, and a refractive index (RI) detector.

-

Columns: A set of columns suitable for fluorinated polymers, such as those packed with porous polytetrafluoroethylene (PTFE).

-

Mobile Phase: The same fluorinated solvent used for sample preparation.

-

-

Analysis Conditions:

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 35°C, to ensure viscosity stability.

-

Injection Volume: 50-100 µL.

-

-

Calibration: Calibrate the system using narrow-distribution perfluoropolyether standards of known molecular weights.

-

Data Acquisition and Analysis: Acquire the chromatogram and use the calibration curve to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the sample.

Thermal Stability by Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile.

Protocol:

-

Sample Preparation: Place a small amount of the perfluoropolyether sample (typically 5-10 mg) into a clean TGA pan (e.g., platinum or ceramic).

-

Instrumentation: A thermogravimetric analyzer capable of operating up to at least 600°C.

-

Analysis Conditions:

-

Atmosphere: The analysis can be run in an inert atmosphere (e.g., nitrogen) or an oxidative atmosphere (e.g., air) to assess thermal or thermo-oxidative stability, respectively. A typical purge gas flow rate is 20-50 mL/min.

-

Heating Rate: A linear heating rate of 10°C/min is commonly used.

-

Temperature Range: From ambient temperature to a final temperature where complete decomposition is observed (e.g., 600°C).

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, which is often defined as the temperature at which a certain percentage of weight loss (e.g., 5%) occurs.

Structural Characterization by Spectroscopy

5.3.1 Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the polymer.

-

Sample Preparation: A thin film of the liquid polymer is cast onto a suitable IR-transparent window (e.g., NaCl or KBr).

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

-

Characteristic Absorptions: The FTIR spectrum of a perfluoropolyether is dominated by strong C-F stretching vibrations in the region of 1350-1100 cm⁻¹ and C-O-C stretching vibrations around 1100-1000 cm⁻¹.

5.3.2 ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is a powerful tool for detailed structural elucidation of fluoropolymers.

-

Sample Preparation: The polymer is dissolved in a suitable deuterated solvent containing a fluorine reference standard (e.g., CFCl₃).

-

Data Acquisition: ¹⁹F NMR spectra are acquired on a high-field NMR spectrometer.

-

Spectral Interpretation: The chemical shifts and coupling patterns provide detailed information about the different fluorine environments in the polymer backbone and end-groups, allowing for the identification and quantification of different repeating units and terminal structures.

Applications

The unique combination of properties of perfluoropolyethers makes them suitable for a wide range of demanding applications:

-

High-Performance Lubricants: Used in aerospace, semiconductor manufacturing, and as vacuum pump fluids where chemical inertness and low vapor pressure are critical.

-

Heat Transfer Fluids: Their wide operating temperature range and excellent thermal stability make them ideal for use in heat exchangers and electronic cooling applications.

-

Dielectric Fluids: Due to their high dielectric strength and low dielectric constant, they are used as insulating fluids in transformers and other electrical equipment.

-

Cosmetics: In skincare and cosmetic formulations, they function as skin conditioning agents, providing a smooth and non-greasy feel.

-

Coatings and Sealants: Their low surface energy and hydrophobicity are utilized in protective coatings and sealants for various substrates.

Safety and Handling

Perfluoropolyethers are generally considered to be of low toxicity and are non-flammable. However, as with any chemical, appropriate safety precautions should be taken.

-

Personal Protective Equipment (PPE): Wear safety glasses and chemical-resistant gloves.

-

Handling: Avoid contact with skin and eyes. In case of contact, wash thoroughly with soap and water.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as alkali metals and Lewis acids.

Conclusion

The perfluoropolyether identified by CAS 69991-67-9 is a highly versatile and robust material with a unique set of physicochemical properties. Its exceptional chemical and thermal stability, coupled with excellent lubricity and dielectric properties, has led to its widespread use in numerous high-performance applications. A thorough understanding of its synthesis, characterization, and properties, as detailed in this guide, is essential for its effective and safe utilization in research and industrial settings.

References

-

Wikipedia. (n.d.). Hexafluoropropylene oxide. Retrieved from [Link]

-

ResearchGate. (2013). Synthesis of high molecular weight poly(Hexafluoropropylene oxide) by anionic polymerization. Retrieved from [Link]

-

ResearchGate. (2002). Perfluoropolyether characterization by nuclear magnetic resonance spectroscopy and gel permeation chromatography. Retrieved from [Link]

-

ResearchGate. (2000). Thermal Stability of Fomblin Z and Fomblin Zdol Thin Films on Amorphous Hydrogenated Carbon. Retrieved from [Link]

-

ResearchGate. (2012). Multidimensional 19 F NMR Analyses of Terpolymers from Vinylidene Fluoride (VDF)–Hexafluoropropylene (HFP)–Tetrafluoroethylene (TFE). Retrieved from [Link]

-

TSpace. (n.d.). Perfluoropolyethers. Retrieved from [Link]

-

ResearchGate. (2012). FTIR spectrum of perfluoropolyether tetraacrylate, UV - T. Retrieved from [Link]

- Google Patents. (n.d.). US8916666B2 - Hexafluoropropylene oxide polymer compositions and a method of preparing hexafluoropropylene oxide polymer using hexafluoropropylene oligomer.

-

MDPI. (2023). Accelerated Thermo-Catalytic Degradation of Perfluoropolyether (PFPE) Lubricants for Space Applications. Retrieved from [Link]

-

Dimitri Basov Lab. (n.d.). Fourier transform infrared investigation of thin perfluoropolyether films exposed to electric fields. Retrieved from [Link]

-

TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved from [Link]

-

Taylor & Francis Online. (2012). 2-D NMR Studies of Chain-End Structures in Poly(Hexafluoropropylene Oxide) Fluoropolymers. Retrieved from [Link]

-

Arlon. (n.d.). Thermal Stability. Retrieved from [Link]

-

ACS Publications. (2021). 1H and 19F NMR Toolbox for Examining Interactions between Fluorinated Compounds and Polystyrene Nanoparticles. Retrieved from [Link]

-

Agilent. (n.d.). An Introduction to Gel Permeation Chromatography and Size Exclusion Chromatography. Retrieved from [Link]

-

ResearchGate. (2013). Anionic Polymerization of Hexafluoropropylene Oxide Using Hexafluoropropylene Oligomer. Retrieved from [Link]

-

DTIC. (n.d.). Degradation and Crosslinking of Perfluoroalkyl Polyethers Under X-Ray Irradiation in Ultrahigh Vacuum. Retrieved from [Link]

-

SFU Summit. (n.d.). How Length and Branching of the Fluorinated Initiator Influences the Polymerization of Hexafluoropropylene Oxide (HFPO). Retrieved from [Link]

-

O.N.E. (2021). Synthesis Report on Understanding Perfluoropolyethers (PFPEs) and Their Life Cycle. Retrieved from [Link]

-

OSTI.gov. (n.d.). PREDICTION OF PACKAGING SEAL LIFE USING THERMOANALYTICAL TECHNIQUES. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – GPC. Retrieved from [Link]

-

Wiley Online Library. (2005). Experimental techniques in high-vacuum anionic polymerization. Retrieved from [Link]

-

Purdue Engineering. (n.d.). GPC Sample Preparation. Retrieved from [Link]

-

NIST. (1966). Procedures for homogeneous anionic polymerization. Retrieved from [Link]

-

Regulations.gov. (n.d.). Confidential Composition and Spectral Confirmation of HFPO, CAS No. 428- 59-1. Retrieved from [Link]

-

Solvay. (n.d.). Fomblin® PFPE Lubes. Retrieved from [Link]

Sources

Spectroscopic Characterization of Boc-(R)-3-amino-4,4-diphenylbutanoic Acid: A Technical Guide

Introduction

Boc-(R)-3-amino-4,4-diphenylbutanoic acid, a chiral non-proteinogenic β-amino acid, is a valuable building block in medicinal chemistry and drug development. Its diphenyl moiety and the tert-butoxycarbonyl (Boc) protecting group impart unique conformational constraints and physicochemical properties, making it an attractive component for the synthesis of peptidomimetics and other complex molecular architectures. A thorough understanding of its structural features is paramount for its effective utilization, and this is primarily achieved through a comprehensive analysis of its spectroscopic data.

This technical guide provides an in-depth exploration of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of Boc-(R)-3-amino-4,4-diphenylbutanoic acid. The interpretation of this data is grounded in fundamental spectroscopic principles and supported by comparative analysis with structurally related compounds. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis and application of this and similar molecules.

Molecular Structure and Key Spectroscopic Features

The structure of Boc-(R)-3-amino-4,4-diphenylbutanoic acid, with its distinct functional groups, gives rise to a characteristic spectroscopic fingerprint. The key structural elements to be identified are the Boc protecting group, the chiral β-amino acid backbone, and the two phenyl rings attached to the same carbon atom.

Figure 2: Key predicted ¹H-¹H NMR correlations.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Carboxylic Acid) | ~175 |

| C=O (Boc) | ~155 |

| Aromatic C (quaternary) | ~140-145 |

| Aromatic C-H | ~125-130 |

| C (Boc, quaternary) | ~80 |

| C4 | ~55-60 |

| C3 | ~50-55 |

| C2 | ~40-45 |

| CH₃ (Boc) | ~28 |

Interpretation and Rationale:

-

Carbonyl Carbons (~175 and ~155 ppm): The two carbonyl carbons of the carboxylic acid and the Boc group will appear at the most downfield chemical shifts. The carboxylic acid carbonyl is typically further downfield.

-

Aromatic Carbons (~125-145 ppm): The carbons of the phenyl rings will resonate in this region. The quaternary carbons to which the phenyl groups are attached will be at the lower end of this range.

-

Boc Quaternary Carbon (~80 ppm): The quaternary carbon of the tert-butyl group is a characteristic signal for the Boc protecting group.

-

Aliphatic Carbons (~28-60 ppm): The remaining aliphatic carbons (C2, C3, C4, and the methyl carbons of the Boc group) will appear in the upfield region of the spectrum. The methyl carbons of the Boc group are expected around 28 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| O-H (Carboxylic Acid) | 3300 - 2500 (broad) | Stretching |

| N-H (Amide) | 3400 - 3300 | Stretching |

| C-H (Aromatic) | 3100 - 3000 | Stretching |

| C-H (Aliphatic) | 3000 - 2850 | Stretching |

| C=O (Carboxylic Acid) | 1725 - 1700 | Stretching |

| C=O (Amide/Carbamate) | 1700 - 1670 | Stretching |

| C=C (Aromatic) | 1600 - 1450 | Stretching |

| N-H (Amide) | 1550 - 1500 | Bending |

Interpretation and Rationale:

-

O-H Stretch (3300 - 2500 cm⁻¹): A very broad absorption in this region is characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimer.

-

N-H Stretch (3400 - 3300 cm⁻¹): A sharp to moderately broad peak in this region corresponds to the N-H stretching vibration of the carbamate.

-

C-H Stretches (3100 - 2850 cm⁻¹): Absorptions above 3000 cm⁻¹ are indicative of aromatic C-H stretches, while those below 3000 cm⁻¹ are due to aliphatic C-H stretches.

-

C=O Stretches (1725 - 1670 cm⁻¹): Two distinct carbonyl absorptions are expected. The carboxylic acid C=O stretch will appear at a higher frequency (~1710 cm⁻¹) compared to the carbamate C=O stretch (~1690 cm⁻¹).

-

Aromatic C=C Stretches (1600 - 1450 cm⁻¹): Several sharp peaks in this region are characteristic of the carbon-carbon double bond stretching vibrations within the phenyl rings.

-

N-H Bend (1550 - 1500 cm⁻¹): The bending vibration of the N-H bond of the amide will also be present in this region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectral Data (Electron Impact - EI):

-

Molecular Ion (M⁺): m/z 355 (corresponding to C₂₁H₂₅NO₄)

-

Major Fragments:

-

m/z 299: [M - C₄H₈]⁺ (loss of isobutylene from the Boc group)

-

m/z 255: [M - Boc]⁺ (loss of the entire Boc group)

-

m/z 167: [Ph₂CH]⁺ (diphenylmethyl cation, a stable fragment)

-

m/z 100: [Boc]⁺

-

m/z 57: [C₄H₉]⁺ (tert-butyl cation)

-

Interpretation and Rationale:

The molecular ion peak is expected at m/z 355. A common fragmentation pathway for Boc-protected compounds is the loss of isobutylene (56 Da) to give the [M-56]⁺ ion. [1]Another characteristic fragmentation is the loss of the tert-butyl cation (57 Da). The formation of the stable diphenylmethyl cation at m/z 167 is also highly probable due to the benzylic stabilization.

Figure 3: Predicted major fragmentation pathways in EI-MS.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon proper sample preparation and instrument parameter selection.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of Boc-(R)-3-amino-4,4-diphenylbutanoic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire the spectrum at room temperature.

-

Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

-

¹³C NMR Acquisition:

-

Use the same sample.

-

Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of 220-250 ppm, with proton decoupling.

-

IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Perform a background scan prior to scanning the sample.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry

-

Sample Introduction:

-

Electron Impact (EI): Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol, dichloromethane) via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

-

Electrospray Ionization (ESI): Infuse a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile, often with a small amount of formic acid or ammonium acetate) directly into the ESI source.

-

-

Data Acquisition:

-

Acquire the spectrum over a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

For tandem MS (MS/MS), select the molecular ion or a prominent fragment ion for collision-induced dissociation (CID) to obtain further structural information. [1]

-

Conclusion

The spectroscopic data of Boc-(R)-3-amino-4,4-diphenylbutanoic acid provides a detailed and unambiguous confirmation of its chemical structure. The characteristic signals in the ¹H and ¹³C NMR spectra, the specific absorption bands in the IR spectrum, and the predictable fragmentation pattern in the mass spectrum collectively serve as a robust analytical fingerprint for this important synthetic building block. The interpretations and predicted data presented in this guide offer a solid foundation for researchers to confidently identify and utilize this compound in their synthetic endeavors.

References

-

PubMed. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. [Link]

-

Cheminfo. Determine the structure of Boc amino acids. [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society. [Link]

- Google Patents. Process for preparing Boc protected amino acid by (Boc) O.

-

NZQA. Demonstrate understanding of spectroscopic data in chemistry. [Link]

Sources

The Diphenyl Moiety: A Cornerstone in Modern Asymmetric Synthesis of Chiral Amino Acids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Enantiopure Amino Acids in Drug Discovery

Chiral α-amino acids are the fundamental building blocks of life, forming the basis of peptides, proteins, and numerous natural products. Beyond their biological roles, they are invaluable chiral synthons in the pharmaceutical industry. The specific three-dimensional arrangement of atoms, or stereochemistry, at the α-carbon is critical for biological activity. Often, only one enantiomer of a chiral drug is therapeutically effective, while the other may be inactive or even harmful. Consequently, the development of robust and efficient methods for the asymmetric synthesis of enantiomerically pure natural and unnatural α-amino acids is a paramount objective in medicinal chemistry and drug development.[1] This guide delves into a powerful and versatile strategy in this field: the use of the diphenyl moiety as a key stereocontrolling element.

The Diphenyl Moiety: A Versatile Tool for Stereochemical Control

The diphenyl group, whether as part of a protecting group, a chiral catalyst, or a chiral auxiliary, exerts profound influence over the stereochemical outcome of reactions. Its efficacy stems from a combination of factors:

-

Steric Hindrance: The two phenyl rings create a sterically demanding environment. This bulk can effectively shield one face of a reactive intermediate, directing an incoming reagent to the opposite, less hindered face, thereby inducing facial selectivity.

-

Electronic Effects: The aromatic rings can engage in π-π stacking and other non-covalent interactions, which can help to create a rigid and well-defined chiral environment in the transition state.

-

Conformational Rigidity: In systems like biphenyls and binaphthyls, restricted rotation around the C-C bond connecting the aryl rings leads to atropisomerism, creating a stable, chiral scaffold that is central to many highly effective catalysts and ligands.

This guide will explore three major strategies that leverage these properties of the diphenyl moiety for the asymmetric synthesis of α-amino acids.

The O'Donnell Asymmetric Amino Acid Synthesis: Diphenyl as a Protecting and Activating Group

One of the most widely used methods for the synthesis of α-amino acids is the O'Donnell synthesis, which employs a benzophenone (diphenyl ketone) imine of a glycine ester as the starting material.[2] This method is prized for its operational simplicity, broad substrate scope, and the high levels of enantioselectivity that can be achieved.

The Dual Role of the Benzophenone Imine

The benzophenone imine of a glycine ester serves two crucial functions:

-

Activation of the α-Proton: The electron-withdrawing nature of the imine acidifies the α-protons of the glycine moiety, facilitating their removal by a base to form a nucleophilic enolate.

-

Stereochemical Control: The bulky diphenyl groups of the benzophenone imine provide a chiral environment once the enolate is formed and associated with a chiral catalyst, directing the approach of an electrophile to one face of the enolate.

A key advantage of this system is that the resulting monoalkylated Schiff base is significantly less acidic than the starting material, which helps to prevent dialkylation and product racemization under the reaction conditions.[2]

Mechanism of the O'Donnell Phase-Transfer Catalyzed Alkylation

The O'Donnell synthesis is often performed under phase-transfer catalysis (PTC) conditions, which involves a biphasic system of an organic solvent and an aqueous or solid base.[2] A chiral phase-transfer catalyst, typically a quaternary ammonium salt derived from a Cinchona alkaloid, facilitates the transfer of the glycine enolate from the aqueous or solid phase to the organic phase where the alkylation reaction occurs.

The catalytic cycle can be summarized as follows:

-

Deprotonation: The base at the interface of the two phases deprotonates the glycine benzophenone imine to form the enolate anion.

-

Ion Pairing: The enolate anion pairs with the chiral quaternary ammonium cation of the phase-transfer catalyst.

-

Phase Transfer: The resulting lipophilic ion pair is extracted into the organic phase.

-

Asymmetric Alkylation: Within the chiral environment of the ion pair, the enolate reacts with an alkyl halide. The bulky diphenyl groups of the Schiff base and the chiral scaffold of the catalyst work in concert to direct the alkyl halide to one face of the enolate, leading to the formation of one enantiomer of the product in excess.

-

Catalyst Regeneration: The catalyst is released and returns to the aqueous or solid interface to begin a new cycle.

Sources

The Enduring Role of the Boc Protecting Group in Peptide Synthesis: An In-depth Technical Guide

For researchers, scientists, and drug development professionals engaged in the chemical synthesis of peptides, a deep understanding of protecting group chemistry is paramount. While the Fmoc/tBu strategy has become the workhorse for routine peptide synthesis, the classic tert-butyloxycarbonyl (Boc) protection strategy remains an indispensable and often superior tool for specific and challenging applications. This guide provides a comprehensive technical overview of the Boc protecting group's role in Solid-Phase Peptide Synthesis (SPPS), delving into the causality behind experimental choices, self-validating protocols, and the authoritative science that grounds this robust methodology.

Foundational Principles: The Boc/Bzl Orthogonal Scheme

The genius of Solid-Phase Peptide Synthesis (SPPS), a technology for which R. Bruce Merrifield was awarded the Nobel Prize, lies in the use of an insoluble resin support to assemble a peptide chain.[1][2] This innovation transformed peptide synthesis from a painstaking, low-yield process into a rapid, automatable, and highly efficient methodology.[2][3] The success of SPPS is critically dependent on an orthogonal protection scheme, where different classes of protecting groups can be removed under distinct chemical conditions.

The Boc strategy, introduced by Merrifield in 1964, is a classic example of this principle.[1] It is more accurately described as a scheme of graduated acid lability rather than true orthogonality.[4][5] The core of the Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy is as follows:

-

Temporary Nα-Protection: The α-amino group of each incoming amino acid is protected with the acid-labile Boc group . This group is stable to the conditions of peptide bond formation but is readily removed by a moderately strong acid, typically trifluoroacetic acid (TFA).[6][7]

-

"Permanent" Side-Chain Protection: The reactive side chains of amino acids are protected with groups that are stable to the repetitive TFA treatments used for Boc removal. These are typically benzyl-based (Bzl) protecting groups .[4][8]

This differential acid lability allows for the selective deprotection of the N-terminus at each cycle, enabling the stepwise addition of amino acids to build the desired peptide sequence.[5]

The Chemistry of the Boc Group: Protection and Deprotection

The tert-butyloxycarbonyl group is a carbamate that effectively shields the nucleophilic α-amino group, preventing self-polymerization and other unwanted side reactions during peptide coupling.[]

Introduction of the Boc Group (Boc-Protection)

The Boc group is typically introduced onto an amino acid by reacting it with di-tert-butyl dicarbonate, commonly known as (Boc)₂O, under basic conditions.[11][12] The base deprotonates the amino group, increasing its nucleophilicity to attack a carbonyl carbon of the (Boc)₂O anhydride.[11]

Experimental Protocol: Nα-Boc Protection of an Amino Acid

This protocol provides a general procedure for the protection of an amino acid using (Boc)₂O.[11]

-

Dissolution: Dissolve the amino acid (1 equivalent) in a 1:1 mixture of dioxane and water containing sodium hydroxide (NaOH, 2 equivalents).

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Reagent Addition: Add (Boc)₂O (1.1 equivalents) to the solution while maintaining vigorous stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for approximately 4 hours.

-

Workup & Extraction:

-

Concentrate the mixture under reduced pressure to remove the dioxane.

-

Wash the remaining aqueous layer with ethyl acetate to remove unreacted (Boc)₂O.

-

Carefully acidify the aqueous layer to pH 2-3 with 1N HCl at 0°C.

-

Extract the Boc-protected amino acid product into ethyl acetate (repeated 3 times).

-

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent to yield the final product.

Removal of the Boc Group (Deprotection)

The key step in each cycle of Boc-SPPS is the selective removal of the Nα-Boc group. This is achieved through acidolysis, typically with 25-50% trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[8][13]

The mechanism proceeds in three main stages:[11][14][15]

-

Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid (TFA).[15]

-

Carbocation Formation: The protonated group becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This generates a stable tertiary tert-butyl cation and a carbamic acid intermediate.[14][15]

-

Decarboxylation: The carbamic acid is highly unstable and rapidly decomposes, releasing carbon dioxide (CO₂) gas and the free α-amino group.[14][16] The newly liberated amine is then immediately protonated by the excess TFA in the reaction mixture, forming an ammonium trifluoroacetate salt.[15][17]

// Nodes BocProtected [label="R-NH-Boc (Resin-Bound)", fillcolor="#F1F3F4", fontcolor="#202124"]; ProtonatedBoc [label="Protonated Intermediate\nR-NH-Boc-H⁺", fillcolor="#FBBC05", fontcolor="#202124"]; CarbamicAcid [label="Carbamic Acid\nR-NH-COOH", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AmmoniumSalt [label="Ammonium Salt\nR-NH₃⁺TFA⁻", fillcolor="#4285F4", fontcolor="#FFFFFF"]; tButylCation [label="tert-Butyl Cation\n(CH₃)₃C⁺", fillcolor="#34A853", fontcolor="#FFFFFF"]; CO2 [label="CO₂", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Isobutylene [label="Isobutylene", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Invisible nodes for layout inv1 [shape=point, width=0]; inv2 [shape=point, width=0];

// Edges BocProtected -> ProtonatedBoc [label="+ TFA"]; ProtonatedBoc -> inv1 [arrowhead=none]; inv1 -> CarbamicAcid; inv1 -> tButylCation [label="Cleavage"]; CarbamicAcid -> inv2 [arrowhead=none]; inv2 -> AmmoniumSalt [label="Decarboxylation\n+ TFA"]; inv2 -> CO2; tButylCation -> Isobutylene [label="- H⁺"]; }

Mechanism of TFA-mediated Boc deprotection.

2.2.1. The Fate of the tert-Butyl Cation: Scavengers

The tert-butyl cation generated during deprotection is a reactive electrophile.[4] If not properly managed, it can alkylate nucleophilic side chains, particularly Tryptophan (Trp), Methionine (Met), and Cysteine (Cys), leading to undesired, permanently modified side products.[4][15] To prevent this, "scavengers" are added to the deprotection solution to trap the carbocation.[18] Common scavengers include dithiothreitol (DTE) or thioanisole.[4][13]

The Boc-SPPS Workflow: A Cyclical Process

Boc-SPPS is a cyclical process, with each cycle extending the peptide chain by one amino acid. The core cycle consists of three critical steps: Deprotection, Neutralization, and Coupling.

// Nodes Start [label="Start:\nBoc-AA-Resin", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotection [label="Step 1: Deprotection\n(TFA/DCM)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neutralization [label="Step 2: Neutralization\n(DIEA/DCM)", fillcolor="#FBBC05", fontcolor="#202124"]; Coupling [label="Step 3: Coupling\n(Boc-AA, Activator, DIEA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Wash1 [label="Wash", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#5F6368"]; Wash2 [label="Wash", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#5F6368"]; Wash3 [label="Wash", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#5F6368"]; End [label="Repeat Cycle or\nProceed to Final Cleavage", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Deprotection; Deprotection -> Wash1; Wash1 -> Neutralization; Neutralization -> Wash2; Wash2 -> Coupling; Coupling -> Wash3; Wash3 -> End; End -> Deprotection [label="Next Amino Acid"]; }

The core cyclical workflow of Boc-SPPS.

Step 1: Nα-Boc Deprotection

As detailed previously, this step removes the Boc group, leaving the N-terminal amine as a trifluoroacetate salt.

Experimental Protocol: Boc Deprotection

-

Resin Swelling: Swell the peptide-resin in DCM for 20-30 minutes.[11]

-

Pre-wash: Drain the solvent and add a solution of 50% TFA in DCM. Agitate for 5 minutes.[7]

-

Deprotection: Drain and add fresh 50% TFA/DCM solution. Agitate for an additional 15-25 minutes to ensure complete deprotection.[7] If Trp, Met, or Cys are present, include 0.5% DTE in the TFA solution.[13]

-

Washing: Drain the deprotection solution. Wash the resin thoroughly with DCM (e.g., 3 times) and then isopropanol (IPA) to remove residual TFA.[7][11]

Step 2: Neutralization

The N-terminal ammonium salt (R-NH₃⁺TFA⁻) is not nucleophilic and cannot participate in the subsequent coupling reaction.[17] It must be converted back to the free amine (R-NH₂) through a neutralization step. This is a critical acid-base reaction typically performed using a hindered, non-nucleophilic organic base like diisopropylethylamine (DIEA).[17]

Two primary neutralization protocols exist:

-

Standard Neutralization: The resin is treated with a solution of base (e.g., 5-10% DIEA in DCM) before the addition of the activated amino acid.[11][17]

-

In Situ Neutralization: The neutralization and coupling steps are performed simultaneously. The base is added along with the activated amino acid solution.[4] This method is often preferred as it minimizes the time the free amine is exposed, reducing the risk of side reactions like diketopiperazine formation, and has been shown to improve the assembly of "difficult" sequences.[19]

Step 3: Amino Acid Coupling

In this step, the next Nα-Boc protected amino acid is activated and coupled to the free N-terminal amine of the resin-bound peptide. Activation is typically achieved by forming an active ester in situ using coupling reagents.

Experimental Protocol: Amino Acid Coupling (HBTU Activation)

-

Activation: In a separate vessel, dissolve the Nα-Boc protected amino acid (2-4 equivalents) and a coupling agent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in DMF or a DCM/DMF mixture.[7]

-

Coupling: Add the activated amino acid solution to the neutralized peptide-resin.

-

Initiation: Add DIEA (4-6 equivalents) to the reaction mixture to initiate coupling.[7]

-

Reaction: Agitate the mixture at room temperature for 1-2 hours. The reaction progress can be monitored using a qualitative method like the Kaiser (ninhydrin) test to confirm the absence of free primary amines.[7]

-

Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.[7]

Final Cleavage: Releasing the Peptide

After the final amino acid has been coupled and its Nα-Boc group removed, the peptide must be cleaved from the resin support, and the side-chain protecting groups must be removed. In Boc-SPPS, this is accomplished with a single, harsh step using a strong acid.[20]

-

Reagents: Anhydrous hydrogen fluoride (HF) is the traditional and highly effective reagent. However, due to its extreme toxicity and the need for specialized equipment, alternatives like trifluoromethanesulfonic acid (TFMSA) or trimethylsilyl trifluoromethanesulfonate (TMSOTf) are also used.[13]

-

Cleavage Cocktails: The strong acid generates numerous reactive cationic species from the cleaved protecting groups and the resin linker. To prevent these from modifying the final peptide, a "cleavage cocktail" containing a mixture of scavengers is used.[7] The composition of the cocktail depends on the amino acids present in the sequence. For example, Reagent K (TFA/water/phenol/thioanisole/EDT) is a common, robust cocktail for peptides containing sensitive residues.

Navigating Challenges: Common Side Reactions in Boc-SPPS

While robust, Boc-SPPS is not without potential pitfalls. Understanding and mitigating common side reactions is crucial for obtaining a high-purity product.

| Side Reaction | Description | Causative Factors & Mitigation |

| Diketopiperazine Formation | At the dipeptide stage, the N-terminal amine can attack the C-terminal ester linkage, cyclizing and cleaving the dipeptide from the resin.[13][21] | Prevalent with Proline in the first two positions. Using in situ neutralization protocols minimizes the lifetime of the free amine, suppressing this reaction.[13][21] |

| Aspartimide Formation | The side-chain carboxyl of Aspartic Acid (Asp) can attack the peptide backbone, forming a five-membered succinimide ring. This can reopen to form a mixture of α- and β-aspartyl peptides.[13][21] | Occurs under both acidic and basic conditions. Less prevalent in Boc-SPPS than Fmoc-SPPS because the N-terminal amine is protonated after deprotection, reducing its nucleophilicity.[13] |

| Side-Chain Alkylation | The tert-butyl cation from Boc deprotection can alkylate nucleophilic residues like Trp, Met, and Cys.[4] | Mitigated by the inclusion of scavengers (e.g., DTE, thioanisole) in the deprotection solution.[4][13] |

| Pyroglutamate Formation | An N-terminal Glutamine (Gln) residue can cyclize under acidic conditions, forming a pyroglutamate residue. | Can be problematic in hot TFA-DMF mixtures. Minimized by careful temperature control and optimized protocols. |

| Chain Termination | Incomplete coupling or deprotection leads to deletion sequences. Acetylation from acetic acid impurities in Boc-amino acids can also cap the chain. | Ensure high coupling efficiency using excess reagents and monitoring reactions. Use high-purity reagents.[1] |

Boc vs. Fmoc: A Comparative Analysis

The choice between Boc and Fmoc chemistry is a critical decision in planning a peptide synthesis. While Fmoc is more common for routine synthesis, Boc chemistry offers distinct advantages in specific scenarios.[6]

| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |

| Nα-Protection | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) |

| Nα-Deprotection Reagent | Moderate Acid (e.g., 25-50% TFA)[6] | Base (e.g., 20% Piperidine in DMF)[6] |

| Side-Chain Protection | Benzyl-based (Bzl) | tert-Butyl-based (tBu) |

| Final Cleavage Reagent | Strong Acid (e.g., HF, TFMSA)[6] | Moderate Acid (e.g., TFA)[22] |

| Advantages | - Better for long or "difficult" sequences prone to aggregation.[6][23]- Acidic deprotection protonates the N-terminus, disrupting interchain hydrogen bonding and improving solvation.[6]- Boc-amino acids are stable and easy to store.[8] | - Milder overall conditions, compatible with sensitive modifications (e.g., phosphorylation, glycosylation).[22]- Avoids use of highly hazardous HF.[22]- Generally provides higher purity crude products for routine synthesis.[6]- True orthogonality.[22] |

| Disadvantages | - Requires highly corrosive and hazardous strong acids (HF) for final cleavage.[9][22]- Repetitive acid treatment can degrade sensitive sequences. | - Base-catalyzed deprotection can promote side reactions like aspartimide formation.[21]- Aggregation of the growing peptide chain can be more problematic due to the uncharged N-terminus after deprotection. |

Conclusion: The Strategic Application of Boc Chemistry

The Boc protecting group, foundational to the development of SPPS, remains a powerful and relevant tool in the modern peptide synthesis laboratory. While the milder conditions of the Fmoc strategy have led to its widespread adoption for routine applications, the Boc/Bzl strategy's unique properties make it the method of choice for synthesizing long, complex, and hydrophobic peptides that are prone to aggregation.[6][23] The acidic deprotection step in Boc chemistry helps to maintain peptide solvation and accessibility, often succeeding where Fmoc strategies fail. A thorough understanding of the principles, protocols, and potential side reactions associated with Boc chemistry is essential for any scientist aiming to master the art of synthetic peptide production.

References

-

Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Retrieved from [Link]

-

Boc Deprotection Mechanism - TFA. (n.d.). Common Organic Chemistry. Retrieved from [Link]

-

Chen, S. T., & Wang, K. T. (1996). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research, 48(3), 292-298. Retrieved from [Link]

-

Mitchell, A. R. (2008). Bruce Merrifield and solid-phase peptide synthesis: a historical assessment. Biopolymers, 90(3), 175-184. Retrieved from [Link]

-

Coin, I. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80. Retrieved from [Link]

-

Boc / Bzl Solid Phase Synthesis. (n.d.). Sunresin. Retrieved from [Link]

-

Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences. International Journal of Peptide and Protein Research, 40(3-4), 180-193. Retrieved from [Link]

-

Solid Phase Peptide Synthesis Brief History. (n.d.). AAPPTec. Retrieved from [Link]

-

Sahoo, S. K. (2018). T boc fmoc protocols in peptide synthesis. Slideshare. Retrieved from [Link]

-

Zarei, M., & Jarrahpour, A. (2011). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Journal of the Iranian Chemical Society, 8(S1), S139-S145. Retrieved from [Link]

-

Application and Technical Points of Boc Resin Cleavage Method in Peptide Synthesis. (2026). Oreate AI Blog. Retrieved from [Link]

-

1984 Nobel Prize in Chemistry. (n.d.). The Rockefeller University. Retrieved from [Link]

-

Solid-phase synthesis. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

-

A Revolution in Peptide Synthesis. (2017). In The Quest for the Cure: The Science and Stories Behind the Next Generation of Medicines. Columbia Scholarship Online. Retrieved from [Link]

-

Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved from [Link]

-

Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Zaykov, A. N. (2020). In Situ Neutralization Protocols for Boc-SPPS. Methods in Molecular Biology, 2103, 29-40. Retrieved from [Link]

-

tert-Butyloxycarbonyl protecting group. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

-

Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]

-

Peptide Synthesis. (2024). In Chemistry LibreTexts. Retrieved from [Link]

-

Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2022, December 14). Boc Deprotection Mechanism. [Video]. YouTube. Retrieved from [Link]

-

Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. (n.d.). Retrieved from [Link]

-

What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? (2017). Chemistry Stack Exchange. Retrieved from [Link]

-

Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2009). Introduction to Peptide Synthesis. Current Protocols in Chemical Biology, 1(1), 1-25. Retrieved from [Link]

-

One-pot cleavage cocktail to obtain fully deprotected Scm-peptide. (n.d.). ResearchGate. Retrieved from [Link]

-

Spps and side reactions in peptide synthesis. (2018). Slideshare. Retrieved from [Link]

-

Guide to Solid Phase Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]

-

Novabiochem® - Fmoc resin cleavage protocols. (n.d.). Merck Millipore. Retrieved from [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. The Rockefeller University » Nobel Prize in Chemistry [rockefeller.edu]

- 3. academic.oup.com [academic.oup.com]

- 4. peptide.com [peptide.com]

- 5. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 9. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chempep.com [chempep.com]

- 14. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 19. In Situ Neutralization Protocols for Boc-SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Application and Technical Points of Boc Resin Cleavage Method in Peptide Synthesis - Oreate AI Blog [oreateai.com]

- 21. peptide.com [peptide.com]

- 22. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

The Ascendant Trajectory of Diphenylbutanoic Acid Derivatives in Medicinal Chemistry: A Technical Guide

For Immediate Release

[City, State] – January 21, 2026 – In the intricate landscape of drug discovery, the diphenylbutanoic acid scaffold has emerged as a privileged structure, underpinning a diverse array of pharmacologically active agents. This technical guide offers an in-depth exploration of the synthesis, structure-activity relationships (SAR), and therapeutic applications of diphenylbutanoic acid derivatives, providing a critical resource for researchers, scientists, and drug development professionals. From their foundational role in the synthesis of established drugs to their burgeoning potential in novel therapeutic areas, these compounds represent a fertile ground for medicinal chemistry innovation.

The Diphenylbutanoic Acid Core: A Foundation for Therapeutic Innovation

The 4,4-diphenylbutanoic acid moiety, characterized by a butyric acid chain bearing two phenyl rings on the fourth carbon, provides a unique combination of lipophilicity and conformational flexibility. This structural motif has been ingeniously exploited to develop compounds targeting a range of biological entities, from central nervous system (CNS) receptors to enzymes implicated in epigenetic regulation and cancer. The closely related 4-phenylbutyric acid (4-PBA) has served as a valuable progenitor, with its derivatives demonstrating significant activity as histone deacetylase (HDAC) inhibitors, offering a tantalizing glimpse into the therapeutic possibilities of this chemical class.[1]

Crafting the Core: Synthetic Strategies for Diphenylbutanoic Acid Derivatives

The construction of the 4,4-diphenylbutanoic acid scaffold is a critical first step in the exploration of its medicinal potential. Several synthetic strategies have been developed, with the choice of route often dictated by the desired substitution pattern on the phenyl rings and the overall complexity of the target molecule.

Friedel-Crafts Acylation and Reduction: A Classic Approach

A cornerstone in the synthesis of aryl-substituted butanoic acids is the Friedel-Crafts acylation of an aromatic ring with succinic anhydride, followed by reduction of the resulting ketoacid.[2][3][4][5] This two-step sequence provides a versatile entry point to the 4-phenylbutanoic acid core, which can be further elaborated. For the synthesis of 4,4-diphenylbutanoic acid derivatives, this can be adapted, for instance, by using a substituted benzene in the initial acylation, followed by a second Friedel-Crafts reaction.

Experimental Protocol: Synthesis of 4-Phenyl-4-oxobutanoic Acid via Friedel-Crafts Acylation

-

Reaction Setup: To a stirred mixture of benzene and anhydrous aluminum chloride in a suitable solvent (e.g., nitrobenzene or carbon disulfide) at 0-5°C, slowly add succinic anhydride.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Workup: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the combined organic extracts with water, brine, and then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude 3-benzoylpropionic acid (4-oxo-4-phenylbutanoic acid).

-

Characterization: The product can be further purified by recrystallization and characterized by spectroscopic methods (NMR, IR, Mass Spectrometry).

The subsequent reduction of the ketone can be achieved under various conditions, such as the Clemmensen (amalgamated zinc and hydrochloric acid) or Wolff-Kishner (hydrazine and a strong base) reductions, to yield the 4-phenylbutanoic acid scaffold.[6]

A Specialized Route to a Key Sertraline Intermediate

A patented three-step process highlights a more specialized approach for the synthesis of 4-(3,4-dichlorophenyl)-4-phenylbutanoic acid, a key intermediate in the production of the antidepressant sertraline.[7] This method involves the reduction of a 4-keto-butanoic acid derivative to a 4-hydroxy-butanoic acid, followed by cyclization to a γ-butyrolactone, and finally, a Friedel-Crafts reaction with benzene to introduce the second phenyl group.[7]

Experimental Protocol: Synthesis of 4-(3,4-dichlorophenyl)-4-phenylbutanoic acid [7]

-

Reduction: 4-(3,4-dichlorophenyl)-4-oxobutanoic acid is reduced using a carbonyl-reducing agent, such as an alkali metal borohydride, in a suitable solvent to yield 4-(3,4-dichlorophenyl)-4-hydroxybutanoic acid. The reaction is typically conducted at a temperature between 0°C and 100°C.

-

Lactonization: The resulting hydroxy acid is then converted to 5-(3,4-dichlorophenyl)-dihydro-2(3H)-furanone. This can be achieved by heating the isolated hydroxy acid in an aromatic hydrocarbon solvent (e.g., toluene) or by heating it in situ in an aqueous acidic medium.

-

Friedel-Crafts Alkylation: The γ-butyrolactone is reacted with benzene in the presence of a Friedel-Crafts catalyst (e.g., aluminum chloride) to yield the final product, 4-(3,4-dichlorophenyl)-4-phenylbutanoic acid. This alkylation is typically carried out at a temperature ranging from 0°C to 100°C.

From Bench to Bedside: Medicinal Applications of Diphenylbutanoic Acid Derivatives

The therapeutic landscape of diphenylbutanoic acid derivatives is dominated by the diphenylbutylpiperidine class of antipsychotics, which have been instrumental in the management of schizophrenia and other psychotic disorders.

Diphenylbutylpiperidines: Modulators of Dopaminergic and Calcium Signaling

The diphenylbutylpiperidines, including pimozide, penfluridol, and fluspirilene, are potent antagonists of the dopamine D2 receptor.[8] Their clinical efficacy in treating the positive symptoms of schizophrenia is largely attributed to this dopaminergic blockade.[8] Furthermore, these compounds have been identified as potent calcium channel inhibitors, a property that may contribute to their unique clinical profiles, including efficacy against the negative symptoms of schizophrenia.[2][9][10]

| Compound | Primary Indications | Key Mechanistic Features |

| Pimozide | Schizophrenia, Tourette syndrome | High-potency D2 receptor antagonist.[8][11] |